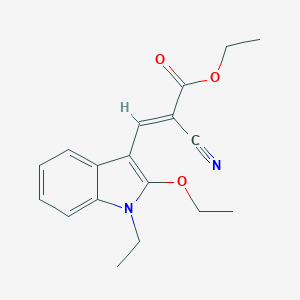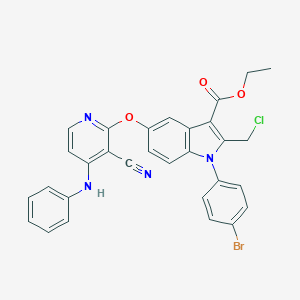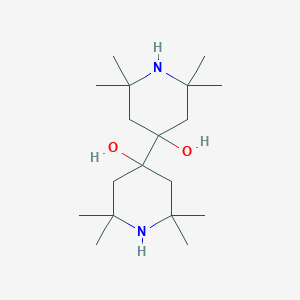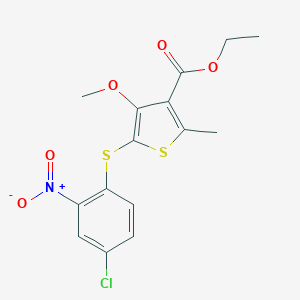
ethyl 5-({4-chloro-2-nitrophenyl}sulfanyl)-4-methoxy-2-methyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 5-({4-chloro-2-nitrophenyl}sulfanyl)-4-methoxy-2-methyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ethyl 5-({4-chloro-2-nitrophenyl}sulfanyl)-4-methoxy-2-methyl-3-thiophenecarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the thiophene ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the nitrophenylthio group: This step involves the nucleophilic substitution of a suitable thiol with a chloronitrobenzene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
ethyl 5-({4-chloro-2-nitrophenyl}sulfanyl)-4-methoxy-2-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield a variety of substituted thiophene derivatives.
Scientific Research Applications
ethyl 5-({4-chloro-2-nitrophenyl}sulfanyl)-4-methoxy-2-methyl-3-thiophenecarboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Material Science: Thiophene derivatives are known for their electronic properties, making this compound useful in the development of organic semiconductors and conductive polymers.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Mechanism of Action
The mechanism of action of ethyl 5-({4-chloro-2-nitrophenyl}sulfanyl)-4-methoxy-2-methyl-3-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, the nitrophenylthio group could interact with enzyme active sites, inhibiting their activity and leading to therapeutic effects. The compound’s electronic properties may also play a role in its biological activity, influencing its interaction with cellular components.
Comparison with Similar Compounds
ethyl 5-({4-chloro-2-nitrophenyl}sulfanyl)-4-methoxy-2-methyl-3-thiophenecarboxylate can be compared with other thiophene derivatives, such as:
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: This compound has a similar ester and chloro group but differs in the core structure, which is a pyrimidine ring instead of a thiophene ring.
Triazole-pyrimidine hybrids: These compounds also contain a chloro and nitro group but have a triazole and pyrimidine core, offering different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the thiophene core, which imparts distinct electronic and biological properties.
Properties
Molecular Formula |
C15H14ClNO5S2 |
|---|---|
Molecular Weight |
387.9g/mol |
IUPAC Name |
ethyl 5-(4-chloro-2-nitrophenyl)sulfanyl-4-methoxy-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H14ClNO5S2/c1-4-22-14(18)12-8(2)23-15(13(12)21-3)24-11-6-5-9(16)7-10(11)17(19)20/h5-7H,4H2,1-3H3 |
InChI Key |
IESCCWOVPKJHAO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1OC)SC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1OC)SC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B420963.png)
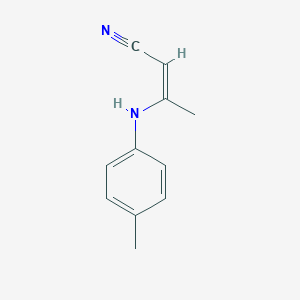
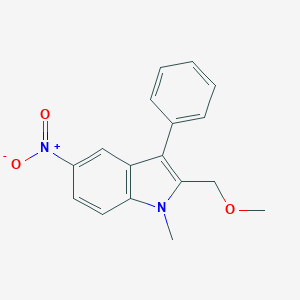
![ethyl 2-(isothiocyanatomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B420966.png)
![ethyl 4-chloro-5-hydroxy-6-iodo-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B420968.png)
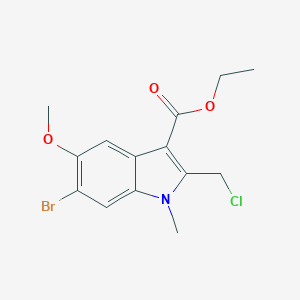
![5-Bromo-2-phenylbenzo[a]furo[3,2-c]phenazine](/img/structure/B420971.png)
![ethyl 6-bromo-4-(3-chloropropanoyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B420975.png)
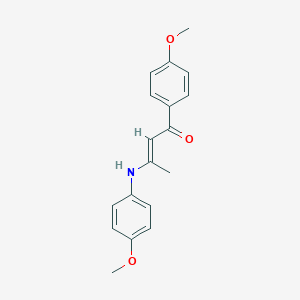
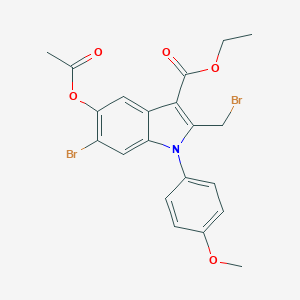
![ethyl 6-bromo-1-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B420983.png)
